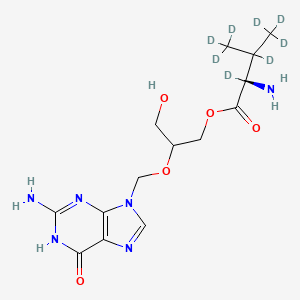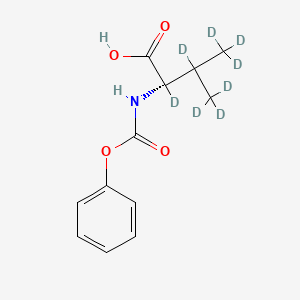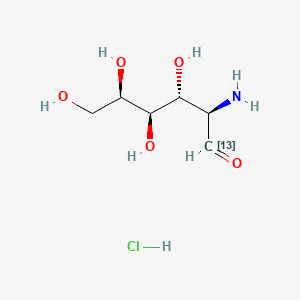
D(+)-Galactosamine-13C (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D(+)-Galactosamine-13C (hydrochloride) is a labeled form of D(+)-Galactosamine hydrochloride, an amino sugar derived from galactose. This compound is often used in biochemical research due to its hepatotoxic properties, making it a valuable tool for studying liver function and disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D(+)-Galactosamine-13C (hydrochloride) can be synthesized through the chemical modification of galactoseThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of D(+)-Galactosamine-13C (hydrochloride) often involves microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and eco-friendliness. The fermentation process uses genetically modified microorganisms to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
D(+)-Galactosamine-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups to create various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions include various derivatives of D(+)-Galactosamine-13C (hydrochloride) that have different functional groups attached to the amino group. These derivatives are often used in further biochemical studies .
Wissenschaftliche Forschungsanwendungen
D(+)-Galactosamine-13C (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is used to study cellular processes and metabolic pathways.
Medicine: Due to its hepatotoxic properties, it is used to create models of liver injury for studying liver diseases and potential treatments.
Industry: It is used in the production of pharmaceuticals and other biochemical products
Wirkmechanismus
D(+)-Galactosamine-13C (hydrochloride) exerts its effects primarily by inhibiting RNA synthesis in hepatocytes. This inhibition leads to a decrease in protein synthesis, which in turn causes liver cell damage. The compound also promotes the adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production and contributing to its hepatotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucosamine: Another amino sugar derived from glucose, used in the treatment of osteoarthritis.
N-Acetyl-D-Glucosamine: A derivative of glucosamine, used in various biochemical applications.
D-Mannosamine: An amino sugar similar to D(+)-Galactosamine, used in the study of glycosylation processes
Uniqueness
D(+)-Galactosamine-13C (hydrochloride) is unique due to its specific hepatotoxic properties and its use as a labeled compound in metabolic studies. The incorporation of the 13C isotope allows for detailed tracking and analysis of metabolic pathways, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1; |
InChI-Schlüssel |
CBOJBBMQJBVCMW-CSWWAADGSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


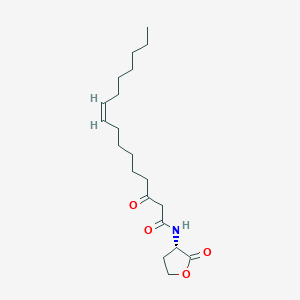


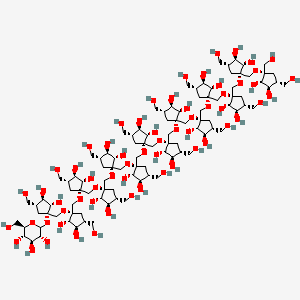
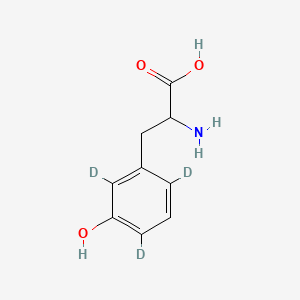
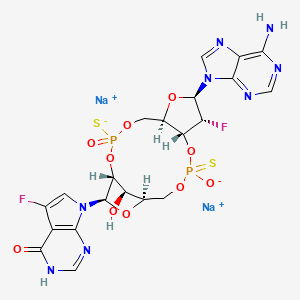
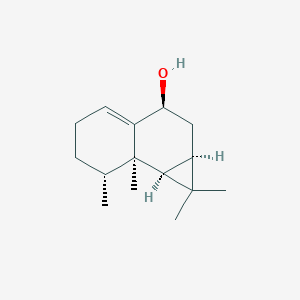
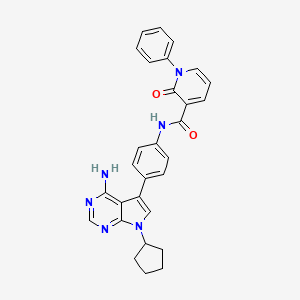
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
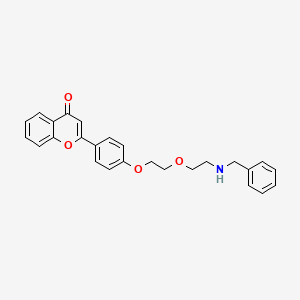
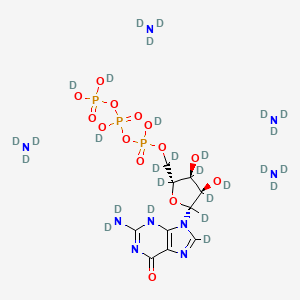
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
